molecular formula C10H14BrNO B8432689 1-(6-Bromo-2-pyridinyl)-1-pentanol

1-(6-Bromo-2-pyridinyl)-1-pentanol

Cat. No. B8432689
M. Wt: 244.13 g/mol
InChI Key: LJPUXOINGMLDOC-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

To a stirring solution of 1-(6-bromo-2-pyridinyl)-1-pentanol (1.01 g, 4.15 mmol) in chloroform (27 mL) was added manganese oxide (14.24 g, 0.16 mol) portion-wise over 4 h. The mixture was then left to stir for an additional 3.5 h and was then filtered through celite placed directly on the top of a SPE (silica, 20 g cartridge) eluting with chloroform. The filtrate was reduce under vacuum and then purified further by SPE (silica, 20 g cartridge) eluting with cyclohexane:EtOAc (gradient 100:1 to 5:1) afforded the title compound as an oil (625 mg).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
14.24 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]([OH:13])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:4][CH:3]=1>C(Cl)(Cl)Cl.[O-2].[Mn+2]>[Br:1][C:2]1[N:7]=[C:6]([C:8](=[O:13])[CH2:9][CH2:10][CH2:11][CH3:12])[CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C(CCCC)O
Name
Quantity
27 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
14.24 g
Type
catalyst
Smiles
[O-2].[Mn+2]

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 3.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture was then left
FILTRATION
Type
FILTRATION
Details
was then filtered through celite
WASH
Type
WASH
Details
eluting with chloroform
CUSTOM
Type
CUSTOM
Details
purified further by SPE (silica, 20 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
product
Smiles
BrC1=CC=CC(=N1)C(CCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 625 mg
YIELD: CALCULATEDPERCENTYIELD 62.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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